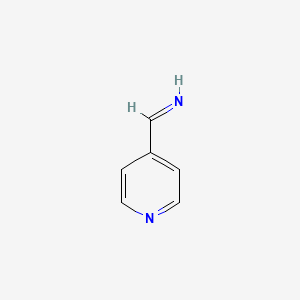
1-(Pyridin-4-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-4-yl)methanimine is an organic compound belonging to the class of imines, characterized by the presence of a pyridine ring attached to a methanimine group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
The synthesis of 1-(Pyridin-4-yl)methanimine typically involves the condensation reaction between pyridine-4-carbaldehyde and an appropriate amine. One common method includes the use of an ethanolic solution of pyridine-4-carbaldehyde mixed with an ethanolic solution of the amine, followed by the addition of a base such as sodium hydroxide. The reaction mixture is then refluxed for several hours to yield the desired imine .
Chemical Reactions Analysis
1-(Pyridin-4-yl)methanimine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols
Scientific Research Applications
Scientific Research Applications
1-(Pyridin-4-yl)methanimine and its derivatives are explored in various scientific domains, demonstrating potential in pharmaceutical chemistry, biological studies, and material development.
Pharmaceutical Chemistry
- Antimicrobial and Anticancer Drug Development Derivatives of this compound are investigated for potential therapeutic applications, particularly in antimicrobial and anticancer drug development. Schiff bases, synthesized from pyridine-4-carbaldehyde, have been evaluated for antioxidant and DNA binding interaction studies .
- Anti-tubercular Compounds Research highlights recent synthetic developments of benzothiazole-based anti-tubercular compounds and their in vitro and in vivo activity .
- Anti-Glioblastoma Drugs In the quest for new anti-glioblastoma drugs, 2-Chloro-N-(pyridin-4-ylmethyl)pyrido[3,4-d] has been explored .
Biological Activities
- Antimicrobial Resistance Resveratrol-Schiff base hybrid compounds, including this compound derivatives, are studied in the context of antimicrobial resistance, addressing the reduced efficacy of traditional antibiotics .
- Antibacterial and other Activities Pyrazoles, related compounds, exhibit antibacterial, anticancer, anti-tubercular, anti-inflammatory, antidepressant, antifungal, anxiolytic, anti-AIDS, and anti-malarial activities . They also show promising antioxidant activities, analgesic properties, and the capability of binding to the monoamine oxidase enzyme .
Synthesis Methods
- The reaction between 4-methylpyridin-2-amine and 3-bromothiophene-2-carbaldehyde yields the Schiff base (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine .
Data Table: Properties of this compound Derivatives
| Compound | Properties |
|---|---|
| (E,1′ E)-N,N′-(2,5-dibromo-1,4-phenylene)bis(this compound) | Yellow solid, Mp: 272–274 °C, FT-IR(KBr): υ 3025, 2901, 1629, 1598 cm−1. 1H-NMR (300 MHz, CDCl3, δ, ppm): 8.82 (4H, dd, J= 4.47, 1.31 Hz, H7), 8.44 (2H, s, H4), 7.83 (4H, dd, J= 4.47 Hz, J= 1.59 Hz, H6), 7.41 (2H, s, H2). 13C-NMR (75 MHz, CDCl3, δ, ppm): 159.9 (C4), 150.8 (C7), 148.3 (C3), 141.9 (C5), 123.4 (C2), 122.5 (C6), 118.4 (C1). EI-MS m/z: 446 |
| (E,1′ E)-N,N′-(2,5-dibromo-1,4-phenylene)bis(1-(4-methoxyphenyl)methanimine) | Pale yellow solid (71% of yield). Mp: 220–223 °C, FT-IR(KBr): υ 3071, 2927, 2834, 1622, 1571 cm−1. 1H-NMR (300 MHz, CDCl3, δ, ppm): 8.33 (2H, s, H4), 7.92 (4H, d, J= 8.8 Hz, H6), 7.35 (2H, s, H2), 7.02 (4H, d, J |
| (E,1′ E)-N,N′-(2,5-dibromo-1,4-phenylene)bis(1-(4(trifluoromethyl)phenyl)methanimine) | Pale yellow solid (80% of yield). Mp: 185–187 °C, FT-IR (KBr): υ 2923, 1627, 1578 cm−1. 1H-NMR (300 MHz, CDCl3, δ, ppm): 8.48 (2H, s, H4), 8.12 (4H, d, J= 8.20 Hz, H6), 7.77 (4H, d, J |
Case Studies
- Antimicrobial Activity: Studies involve testing compounds in a concentration range between 5.0 and 320 μg/mL, with bacterial suspensions incubated aerobically at 37 °C for 24 h. Chloramphenicol is used as a positive control, and PGI is calculated based on OD600 readings .
- Antioxidant Activity: Evaluation of synthesized Schiff bases via the DPPH scavenging method at gradually increasing concentrations, with 2-[(pyridin-4-ylmethylidene)amino]phenol showing efficient antioxidant activity .
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
1-(Pyridin-4-yl)methanimine can be compared with other similar compounds, such as:
4-aminopyridine: This compound has an amino group instead of an imine group, leading to different reactivity and applications.
4-(pyridin-4-yl)pyridine: This compound has an additional pyridine ring, which can enhance its coordination properties with metals.
N-(pyridin-4-yl)pyridin-4-amine: This compound has an amine group, making it more suitable for forming hydrogen bonds and participating in different chemical reactions
Properties
CAS No. |
39879-71-5 |
|---|---|
Molecular Formula |
C6H6N2 |
Molecular Weight |
106.13 g/mol |
IUPAC Name |
pyridin-4-ylmethanimine |
InChI |
InChI=1S/C6H6N2/c7-5-6-1-3-8-4-2-6/h1-5,7H |
InChI Key |
AFIPMTIGMBHSLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















